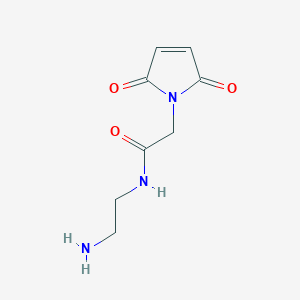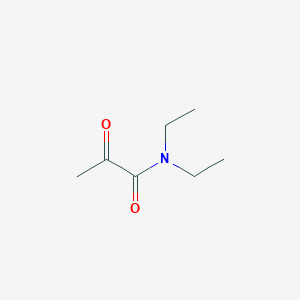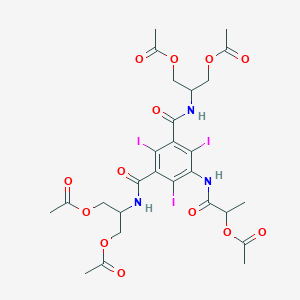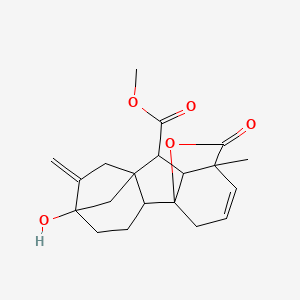
disodium;4-dodecan-4-yloxy-4-oxo-3-sulfobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-dodecan-4-yloxy-4-oxo-3-sulfobutanoate typically involves the esterification of dodecanol with maleic anhydride, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:
Esterification: Dodecanol and maleic anhydride are reacted in the presence of a catalyst at elevated temperatures.
Sulfonation: The esterified product is then sulfonated using sulfur trioxide or chlorosulfonic acid.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium;4-dodecan-4-yloxy-4-oxo-3-sulfobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under mild to moderate conditions
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Disodium;4-dodecan-4-yloxy-4-oxo-3-sulfobutanoate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in personal care products, detergents, and cleaning agents .
Mechanism of Action
The mechanism of action of disodium;4-dodecan-4-yloxy-4-oxo-3-sulfobutanoate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in its cleansing and foaming applications. The molecular targets include lipid membranes and proteins, where it disrupts interactions and facilitates solubilization .
Comparison with Similar Compounds
Similar Compounds
- Disodium lauryl sulfosuccinate
- Sodium dodecyl sulfate
- Sodium lauryl ether sulfate
Uniqueness
Disodium;4-dodecan-4-yloxy-4-oxo-3-sulfobutanoate is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective in personal care products, offering mildness and reduced irritation compared to other surfactants .
Properties
Molecular Formula |
C16H29Na2O7S+ |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
disodium;4-dodecan-4-yloxy-4-oxo-3-sulfobutanoate |
InChI |
InChI=1S/C16H30O7S.2Na/c1-3-5-6-7-8-9-11-13(10-4-2)23-16(19)14(12-15(17)18)24(20,21)22;;/h13-14H,3-12H2,1-2H3,(H,17,18)(H,20,21,22);;/q;2*+1/p-1 |
InChI Key |
INGWXMMKGNMJNZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC(CCC)OC(=O)C(CC(=O)[O-])S(=O)(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B12286069.png)

![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)
![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12286096.png)



![Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12286111.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol](/img/structure/B12286124.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-bromophenyl)-2,5-dihydro-](/img/structure/B12286125.png)
